4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid
CAS No.:
Cat. No.: VC16012337
Molecular Formula: C24H18O6
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18O6 |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | 4-[2-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]ethynyl]benzoic acid |
| Standard InChI | InChI=1S/C24H18O6/c1-29-21-14-20(16-9-11-18(12-10-16)24(27)28)22(30-2)13-19(21)8-5-15-3-6-17(7-4-15)23(25)26/h3-4,6-7,9-14H,1-2H3,(H,25,26)(H,27,28) |
| Standard InChI Key | VPCQYROBTICPGR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
Introduction
4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound belonging to the class of biphenyl derivatives. It features a biphenyl backbone modified with ethynyl and carboxylic acid substituents, enhancing its structural diversity and chemical properties. This compound is notable for its potential applications in organic electronics and materials science due to its unique electronic properties and structural features.
Synthesis Methods
The synthesis of 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid can be achieved through several methodologies, often involving reactions typical for functionalizing biphenyl structures. These methods include the introduction of ethynyl groups and carboxylic acids, which are essential for modifying the compound for specific applications.
Synthesis Overview
| Synthesis Method | Key Steps |
|---|---|
| Method 1 | Introduction of ethynyl groups via Sonogashira coupling. |
| Method 2 | Functionalization of biphenyl backbone with carboxylic acid groups. |
| Method 3 | Modification of existing biphenyl derivatives through esterification reactions. |
Potential Applications
This compound has potential applications in various fields, including materials science and organic electronics. The presence of ethynyl and carboxyphenyl groups enhances its reactivity and solubility, making it a candidate for synthesizing advanced materials.
Application Areas
-
Materials Science: Utilized in the development of organic electronic devices due to its unique electronic properties.
-
Organic Electronics: Potential use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Medicinal Chemistry: Preliminary studies suggest potential biological activity, although further research is needed to elucidate specific mechanisms and efficacy.
Biological Activity
While the biological activity of 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid is an area of ongoing research, compounds with similar structures may exhibit interesting biological properties. Further studies are required to determine its specific biological mechanisms and potential applications in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. These include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | Multiple carboxylic acid groups | Enhanced solubility and reactivity |
| Biphenyl-3,3'-dicarboxylic acid | Two carboxylic acid groups on biphenyl | Simpler structure; less functional diversity |
| 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid | Contains an aldehyde group | Potentially different reactivity due to aldehyde presence |
These compounds illustrate the diversity within biphenyl derivatives and highlight the unique aspects of 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid regarding its functional groups and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume